Azelastine-13C,d3 N-Oxide (Mixture of Diastereomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

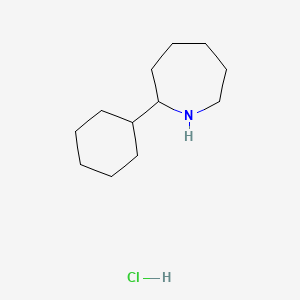

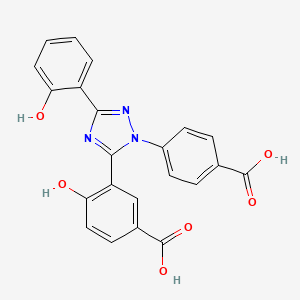

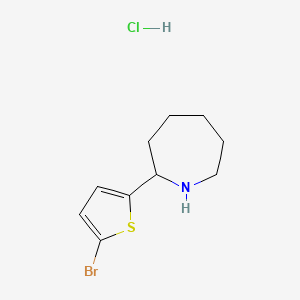

Azelastine-13C,d3 N-Oxide is a labelled metabolite of Azelastine . It is primarily used as an internal standard for the quantification of azelastine . The molecular formula of Azelastine-13C,d3 N-Oxide is C21[13C]H21D3ClN3O2 .

Molecular Structure Analysis

The molecular structure of Azelastine-13C,d3 N-Oxide includes a phthalazinone ring, a chlorophenyl group, and a deuterated methyl group attached to a nitrogen atom . The InChI key for this compound is QFWLGALGCDUDAP-KQORAOOSSA-N .Physical And Chemical Properties Analysis

Azelastine-13C,d3 N-Oxide is a white solid . It is soluble in Chloroform and Methanol . The melting point is 148-150°C . The molecular weight is 401.91 .科学的研究の応用

Allergic Rhinitis Treatment

Azelastine, the parent compound of Azelastine-13C,d3 N-Oxide, is primarily used as an antihistamine for the treatment of allergic rhinitis . The modified compound with carbon-13 and deuterium isotopes can be utilized in advanced pharmacokinetic studies to understand the metabolism and distribution of the drug within the body without altering its pharmacological properties.

Vasomotor Rhinitis Management

Similar to its use in allergic rhinitis, Azelastine-13C,d3 N-Oxide can be applied in the research of vasomotor rhinitis . This condition, which is characterized by chronic sneezing or congestion not related to allergies or infections, can benefit from the anti-inflammatory properties of azelastine.

Pharmacological Research

The isotopic labeling of Azelastine-13C,d3 N-Oxide makes it a valuable tool in pharmacological research. It allows for the tracing of the drug’s pathway through the body, helping researchers to identify its mechanism of action and potential metabolites .

Analytical Reference Standard

Azelastine-13C,d3 N-Oxide serves as an analytical reference standard in the quality control of pharmaceutical formulations containing azelastine . Its isotopic labeling ensures high precision in chromatographic and spectroscopic methods, allowing for accurate quantification.

Metabolite Identification

The compound is used in metabolite identification studies. By comparing the labeled compound with unlabeled metabolites, researchers can gain insights into the metabolic fate of azelastine in the body .

Drug Development

In drug development, Azelastine-13C,d3 N-Oxide can be employed in the synthesis of new analogs of azelastine. These analogs can be screened for improved efficacy or reduced side effects, contributing to the development of next-generation antihistamines .

作用機序

特性

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWLGALGCDUDAP-KQORAOOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747069 |

Source

|

| Record name | 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one | |

CAS RN |

1346602-76-3 |

Source

|

| Record name | 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)

![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)